![molecular formula C8H10O B14029168 Spiro[2.4]hepta-4,6-dien-1-ylmethanol](/img/structure/B14029168.png)
Spiro[2.4]hepta-4,6-dien-1-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[24]hepta-4,6-dien-1-ylmethanol is a chemical compound with the molecular formula C8H10O It is characterized by a spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Spiro[2.4]hepta-4,6-dien-1-ylmethanol can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction of this compound with phenyltriazolinedione (PTAD). This reaction results in the formation of a novel rearranged product, 4-phenyl-1-[(3aR(S),6S®)-1a,2,3a,6-tetrahydro-1H-cyclopenta[b]cyclopropa[c]furan-6-yl]-1,2,4-triazolidine-3,5-dione .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques, including cycloaddition reactions and rearrangement processes. The reaction conditions often require controlled temperatures and the use of specific reagents to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[2.4]hepta-4,6-dien-1-ylmethanol undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound reacts with PTAD to form complex spirocyclic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution Reactions: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phenyltriazolinedione (PTAD) and other cycloaddition partners. The reactions typically require controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include complex spirocyclic structures, such as 4-phenyl-1-[(3aR(S),6S®)-1a,2,3a,6-tetrahydro-1H-cyclopenta[b]cyclopropa[c]furan-6-yl]-1,2,4-triazolidine-3,5-dione .
Aplicaciones Científicas De Investigación
Spiro[2.4]hepta-4,6-dien-1-ylmethanol has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of spiro[2.4]hepta-4,6-dien-1-ylmethanol involves its ability to undergo cycloaddition reactions and form complex spirocyclic structures. The molecular targets and pathways involved in these reactions include the interaction with phenyltriazolinedione (PTAD) and the formation of novel rearranged products .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds have similar spirocyclic structures and are used in various biological applications.
Spiro[cyclopropane-1,9’-fluorene]: This compound is synthesized through the Corey–Chaykovsky reaction and has applications in organic synthesis.
Uniqueness
Spiro[2.4]hepta-4,6-dien-1-ylmethanol is unique due to its specific spirocyclic structure and its ability to undergo novel rearrangement reactions. This makes it a valuable compound for studying complex chemical transformations and developing new materials.
Propiedades
Fórmula molecular |
C8H10O |
|---|---|
Peso molecular |
122.16 g/mol |
Nombre IUPAC |
spiro[2.4]hepta-4,6-dien-2-ylmethanol |
InChI |
InChI=1S/C8H10O/c9-6-7-5-8(7)3-1-2-4-8/h1-4,7,9H,5-6H2 |
Clave InChI |
BLMKSVPTAFVVFL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C12C=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


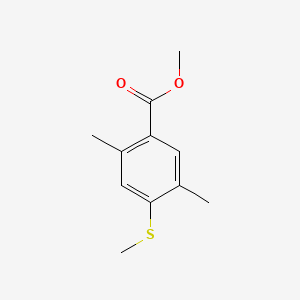
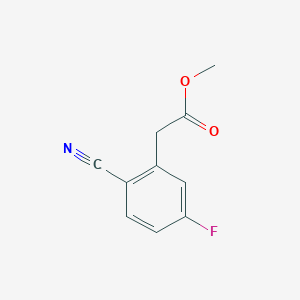
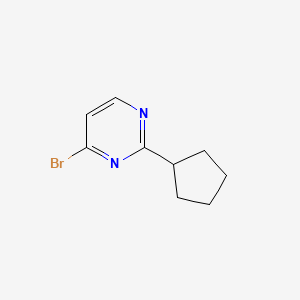
![Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate](/img/structure/B14029100.png)
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide](/img/structure/B14029101.png)
![4'-(2-Methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029105.png)
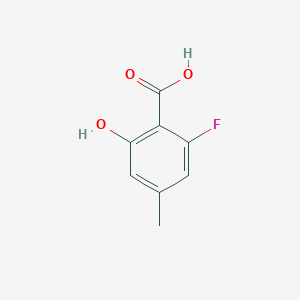
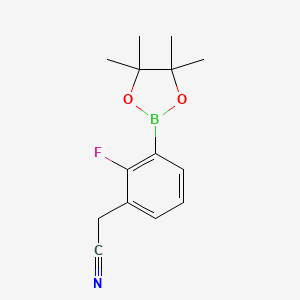
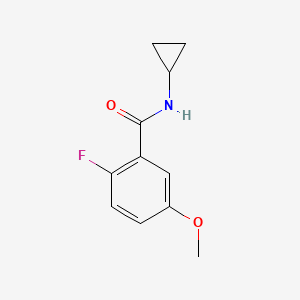
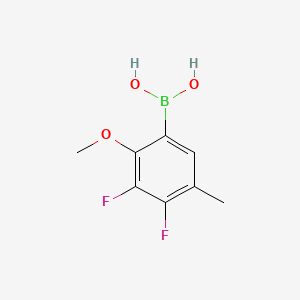
![ethyl 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate](/img/structure/B14029131.png)

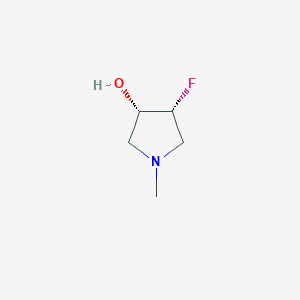
![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
